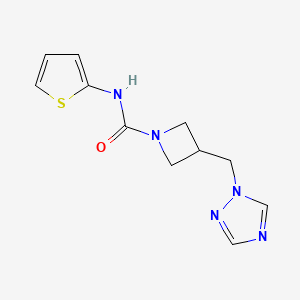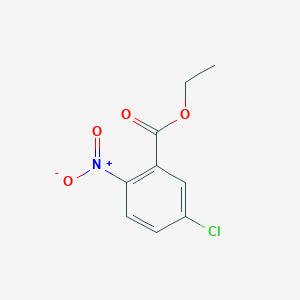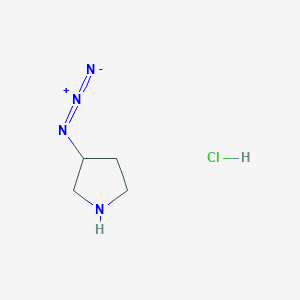![molecular formula C19H15FN6O2S B2770913 N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide CAS No. 895110-83-5](/img/structure/B2770913.png)
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is a novel compound known for its complex chemical structure and potential applications in various fields of science. The combination of a triazole ring, a thiadiazole ring, and a benzamide group contributes to its unique properties and functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide involves several key steps:
Formation of the triazole ring: : Typically achieved through a cycloaddition reaction of azides with alkynes under mild conditions.
Synthesis of the thiadiazole ring: : Often accomplished by reacting thiosemicarbazides with suitable reagents like sulfur or sulfur-containing compounds.
Coupling reactions: : The resulting triazole and thiadiazole intermediates are then coupled with 2-fluorophenyl and 4-methoxybenzamide, respectively, using appropriate catalysts and conditions.
Industrial Production Methods
In an industrial setting, the synthesis would involve optimizing these reactions for large-scale production. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity while minimizing reaction times and costs.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: : Can involve reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Often utilizes agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation, nitration, and sulfonation reactions can be carried out under suitable conditions.
Common Reagents and Conditions
Oxidation: : Typically performed in aqueous or organic solvents with oxidizing agents.
Reduction: : Carried out in aprotic solvents or under hydrogenation conditions.
Substitution: : Involves specific catalysts and solvents to achieve selective substitutions.
Major Products
The major products formed depend on the specific reactions and conditions used but can include various substituted derivatives with modified pharmacological or chemical properties.
Aplicaciones Científicas De Investigación
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide has significant applications in:
Chemistry: : Used as a precursor for synthesizing other complex molecules.
Biology: : Potential role in developing novel bioactive compounds.
Medicine: : Investigated for its therapeutic potential in treating diseases due to its unique chemical interactions.
Industry: : Utilized in materials science for creating advanced polymers and coatings.
Mecanismo De Acción
The compound's mechanism of action involves binding to specific molecular targets, including enzymes and receptors. This binding affects various biochemical pathways, leading to its observed effects. Detailed studies reveal that it interacts with targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, contributing to its efficacy and specificity.
Comparación Con Compuestos Similares
Compared to other triazole and thiadiazole derivatives, N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide stands out due to its unique combination of functional groups, which enhances its chemical reactivity and biological activity. Similar compounds include:
1,2,4-Thiadiazole derivatives: : Known for their diverse biological activities.
1,2,3-Triazole derivatives: : Widely used in medicinal chemistry for their stability and bioactivity.
This uniqueness makes this compound a compound of great interest in scientific research and industrial applications.
Propiedades
IUPAC Name |
N-[3-[1-(2-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2S/c1-11-16(23-25-26(11)15-6-4-3-5-14(15)20)17-21-19(29-24-17)22-18(27)12-7-9-13(28-2)10-8-12/h3-10H,1-2H3,(H,21,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJXKAAYXREGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B2770830.png)

![1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2770834.png)
![1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B2770835.png)
![3-[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2770836.png)
![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770839.png)



![Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2770843.png)




